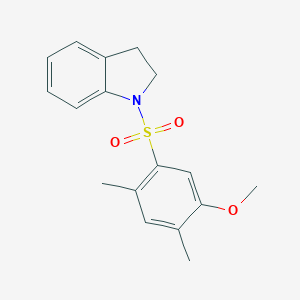
Hydrazinecarboxamide, 2-butylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-butylidene-, also known as phenylhydrazinecarboxamide, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a yellow crystalline powder that is soluble in water and has a molecular formula of C9H12N4O. In
Mecanismo De Acción
The mechanism of action of hydrazinecarboxamide, 2-butylidene-, is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form adducts. It has also been shown to inhibit the activity of certain enzymes such as xanthine oxidase and tyrosinase.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-butylidene-, has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. It has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarboxamide, 2-butylidene-, has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, it has some limitations as well. It is highly toxic and can cause severe health hazards if not handled properly. It is also prone to degradation under certain environmental conditions.
Direcciones Futuras
There are several future directions for the research on hydrazinecarboxamide, 2-butylidene-. One potential area of research is the development of new synthetic routes for this compound. Another potential area of research is the investigation of its potential applications in the field of medicine. It has been shown to possess various biological activities, and further research is needed to explore its potential as a therapeutic agent. Additionally, further research is needed to explore its potential applications in the field of materials science and catalysis.
Métodos De Síntesis
The synthesis of hydrazinecarboxamide, 2-butylidene-, can be achieved through a simple reaction between Hydrazinecarboxamide, 2-butylidene-ine and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization and filtration.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-butylidene-, has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a starting material for the synthesis of other compounds such as hydrazones, pyrazoles, and imidazoles. It has also been used in the synthesis of various heterocyclic compounds with potential biological activities.
Propiedades
IUPAC Name |
(butylideneamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQCUYYYJZPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338307 |
Source


|
| Record name | Hydrazinecarboxamide, 2-butylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13183-21-6 |
Source


|
| Record name | Hydrazinecarboxamide, 2-butylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)



![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


